Regulatory Impurity Specification: Tedizolid Pyrophosphate Ester Content Limited to ≤0.2% in High-Purity Tedizolid Phosphate API
Tedizolid pyrophosphate ester is explicitly identified and quantified as a process-related impurity in tedizolid phosphate drug substance manufacturing. Patent CN105085570A specifies that high-purity tedizolid phosphate compound must contain ≥98% tedizolid phosphate and ≤0.2% pyrophosphate content [1]. This establishes tedizolid pyrophosphate ester as a critical impurity marker requiring dedicated reference standards for accurate quantification, differentiating it from general analytical reagents or other tedizolid-related compounds that lack such explicit regulatory impurity specifications.
| Evidence Dimension | Maximum allowable content in tedizolid phosphate API |
|---|---|
| Target Compound Data | ≤0.2% pyrophosphate content |
| Comparator Or Baseline | Tedizolid phosphate content ≥98% |
| Quantified Difference | Tedizolid pyrophosphate ester is a specified impurity with a defined upper limit of 0.2%, while tedizolid phosphate constitutes the main component at ≥98% purity [1] |
| Conditions | Pharmaceutical purity specification per Chinese patent CN105085570A for tedizolid phosphate compound preparation |
Why This Matters
This explicit impurity specification creates a non-negotiable requirement for tedizolid pyrophosphate ester reference standards in any ANDA filing or commercial quality control program, as generic substitution with non-impurity-specific materials would fail to meet regulatory quantification requirements.
- [1] CN105085570A. Tedizolid phosphate compound and preparation method thereof. Shandong Luoxin Pharma Group Co Ltd. Priority date: 2015-09-12. View Source
